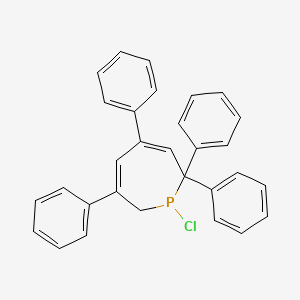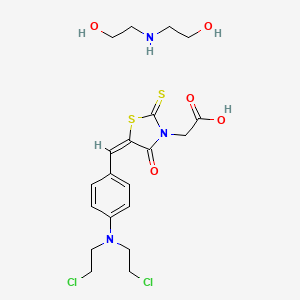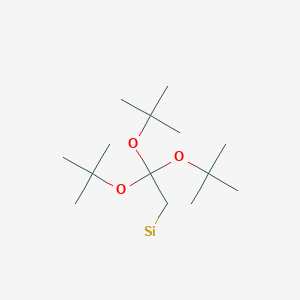
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine is a complex organophosphorus compound characterized by its unique structure and chemical properties
Méthodes De Préparation
The synthesis of 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophosphine with tetraphenylcyclopentadienone under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Applications De Recherche Scientifique
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, which could have implications in drug development.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal centers and altering their reactivity. This interaction can modulate the activity of enzymes or catalytic processes, leading to various biochemical and industrial applications.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine can be compared with other organophosphorus compounds, such as triphenylphosphine and tetraphenylphosphonium chloride While these compounds share some similarities in their phosphorus-containing structures, this compound is unique due to its specific substitution pattern and the presence of the chlorine atom
Similar Compounds
- Triphenylphosphine
- Tetraphenylphosphonium chloride
- Diphenylphosphine
Propriétés
Numéro CAS |
110798-32-8 |
|---|---|
Formule moléculaire |
C30H24ClP |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
1-chloro-3,5,7,7-tetraphenyl-2H-phosphepine |
InChI |
InChI=1S/C30H24ClP/c31-32-23-27(25-15-7-2-8-16-25)21-26(24-13-5-1-6-14-24)22-30(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22H,23H2 |
Clé InChI |
OTYDSQRCHSHDHH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=CC(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)






![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
